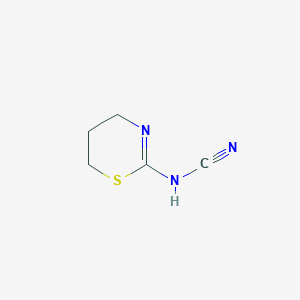
N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide, also known as N-PCE, is a cyclic amide derived from the cyclization of amino-phenyl ethanamide. It is an important compound used in scientific research due to its unique properties and versatile applications. N-PCE has been used in a wide range of applications, including drug design, drug delivery, and biochemistry.
Mechanism of Action
The mechanism of action of N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide is not fully understood. It is believed that the cyclic structure of this compound allows it to interact with proteins and other molecules in a unique way. This compound is thought to interact with proteins and other molecules through a process called hydrophobic interaction. This interaction allows this compound to bind to proteins and other molecules, allowing it to alter their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as to alter the structure and function of proteins. This compound has also been shown to have an effect on the expression of genes and the regulation of gene expression. This compound has also been shown to have an effect on the metabolism of cells, as well as on the transport of molecules across cell membranes.
Advantages and Limitations for Lab Experiments
N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in experiments. This compound can be toxic to cells, and it can also interfere with the activity of enzymes and other proteins.
Future Directions
N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide has a wide range of future directions. It can be used in drug design and drug delivery, as well as in biochemistry and protein structure and function studies. This compound can also be used to study the regulation of gene expression and the metabolism of cells. Additionally, this compound can be used to develop new compounds with desired properties and to study the interactions between proteins and other molecules. Finally, this compound can be used to study the effects of environmental pollutants on cells and organisms.
Synthesis Methods
N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide can be synthesized from amino-phenyl ethanamide by cyclization. The reaction is a two-step process, involving the formation of a cyclic imine intermediate followed by the formation of the this compound product. The reaction is catalyzed by a base, such as pyridine, and the reaction is carried out in an organic solvent, such as chloroform. The reaction is typically carried out at room temperature, and the reaction time can vary depending on the desired yield.
Scientific Research Applications
N-(2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)phenyl)ethanamide has a wide range of scientific research applications. It has been used in drug design and drug delivery, as it can be used to create new compounds with desired properties. This compound has also been used in biochemistry, as it can be used to study the activity of enzymes and other proteins. This compound has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.
properties
IUPAC Name |
N-[2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(23)21-19-9-5-6-10-20(19)22-17-11-16(12-18(24)13-17)15-7-3-2-4-8-15/h2-10,13,16,22H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRRJEVDYQSYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














